Product packaging for 2-Fluoro-7,7,8,8-tetracyanoquinodimethane(Cat. No.:CAS No. 69857-37-0)

2-Fluoro-7,7,8,8-tetracyanoquinodimethane

Cat. No.: B1342791
CAS No.: 69857-37-0
M. Wt: 222.18 g/mol
InChI Key: BXPLEMMFZOKIHP-UHFFFAOYSA-N
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Description

The compound 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ) and its derivatives are a cornerstone in the field of molecular electronics. mdpi.com TCNQ is a potent organic electron-acceptor molecule, a property attributable to the presence of four cyano groups and the extensive π-conjugation system. researchgate.net This strong electron affinity allows it to form a vast number of charge-transfer complexes with various organic or metallic electron donors. nih.gov The introduction of fluorine atoms onto the TCNQ core structure gives rise to the family of fluorinated derivatives (FxTCNQ), which exhibit modified electronic properties. Among these, 2-Fluoro-7,7,8,8-tetracyanoquinodimethane (F1TCNQ) is the mono-fluorinated analogue, representing a crucial step in understanding the systematic effects of fluorination on the molecule's behavior.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H3FN4 B1342791 2-Fluoro-7,7,8,8-tetracyanoquinodimethane CAS No. 69857-37-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(dicyanomethylidene)-3-fluorocyclohexa-2,5-dien-1-ylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H3FN4/c13-12-3-8(9(4-14)5-15)1-2-11(12)10(6-16)7-17/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXPLEMMFZOKIHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C#N)C#N)C(=CC1=C(C#N)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H3FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30599533
Record name 2,2'-(2-Fluorocyclohexa-2,5-diene-1,4-diylidene)dipropanedinitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69857-37-0
Record name 2,2'-(2-Fluorocyclohexa-2,5-diene-1,4-diylidene)dipropanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-7,7,8,8-tetracyanoquinodimethane
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Synthetic Methodologies for 2 Fluoro 7,7,8,8 Tetracyanoquinodimethane

Strategies for Monofluorination of Quinodimethane Precursors

The synthesis of F1TCNQ necessitates a strategy for the selective introduction of a single fluorine atom onto the quinodimethane framework. A common approach for synthesizing TCNQ and its derivatives involves the condensation of a 1,4-cyclohexanedione (B43130) with malononitrile, followed by an oxidation step. wikipedia.org Therefore, a logical strategy for F1TCNQ would be to start with a monofluorinated precursor.

One potential precursor is 2-fluoro-1,4-cyclohexanedione. The synthesis of such a selectively fluorinated diketone can be challenging. An alternative and more common approach is to introduce the fluorine atom at the level of the aromatic precursor, which is then converted to the quinodimethane structure. This involves the synthesis of a monofluorinated p-phenylenedimalononitrile, which is then oxidized to F1TCNQ. This latter strategy is analogous to the reported syntheses of other fluorinated TCNQ derivatives.

Reaction Pathways Involving Fluorinated Benzonitriles or Malononitriles

A plausible and widely utilized pathway for the synthesis of TCNQ analogues involves the use of appropriately substituted p-phenylenedimalononitriles as key intermediates. researchgate.net In the case of F1TCNQ, the synthesis would logically commence with a monofluorinated benzene (B151609) derivative that can be converted to 2-fluoro-1,4-phenylenedimalononitrile.

A potential starting material for this pathway is 3,4-difluoronitrobenzene. This compound can undergo a nucleophilic aromatic substitution reaction where one of the fluorine atoms is displaced by an amine, followed by reduction of the nitro group and subsequent conversion to a dicyanomethyl group. A more direct route could involve the use of 2-fluoro-4-nitrobenzonitrile, the synthesis of which has been described in the patent literature. google.com The nitro group in this compound can be reduced to an amino group, which can then be diazotized and substituted with a dicyanomethyl group. The second dicyanomethyl group can be introduced via a separate reaction sequence on the benzene ring.

Once the key intermediate, 2-fluoro-1,4-phenylenedimalononitrile, is obtained, the final step is an oxidation reaction to form the quinodimethane structure of F1TCNQ. This oxidation is typically achieved using an oxidizing agent such as bromine or N-bromosuccinimide (NBS).

Optimization of Reaction Conditions and Yields for F1TCNQ

The optimization of reaction conditions is crucial for achieving a high yield and purity of F1TCNQ. Drawing parallels from the well-documented gram-scale synthesis of 2,5-difluoro-7,7,8,8-tetracyanoquinodimethane (B1276470) (F2-TCNQ), several key parameters can be identified for optimization. nih.gov

For the synthesis of the 2-fluoro-1,4-phenylenedimalononitrile intermediate, the choice of solvent, temperature, and catalyst for the nucleophilic substitution and cyanation reactions is critical. In the final oxidation step to yield F1TCNQ, the choice of oxidizing agent and reaction conditions will significantly impact the yield and purity of the final product. For instance, the use of bromine in a suitable solvent at a controlled temperature is a common method.

Comparative Analysis with Synthetic Routes to Other FxTCNQ Analogues (e.g., F2-TCNQ, F4-TCNQ)

The synthetic route to F1TCNQ can be compared with the established syntheses of other fluorinated TCNQ analogues, namely F2-TCNQ and 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane (B1363110) (F4-TCNQ).

The synthesis of F2-TCNQ has been reported on a gram-scale with a cumulative yield of 58%. nih.gov This three-step synthesis starts from 1,4-dibromo-2,5-difluorobenzene. mst.edu The synthesis of F4-TCNQ is also well-documented and typically starts from tetrafluoroterephthalic acid or a similar heavily fluorinated benzene derivative. mst.edu

CompoundStarting Material (Example)Key IntermediateReported Overall Yield
F1TCNQ 2-Fluoro-4-nitrobenzonitrile google.com2-Fluoro-1,4-phenylenedimalononitrileNot widely reported
F2-TCNQ 1,4-Dibromo-2,5-difluorobenzene mst.edu2,5-Difluoro-1,4-phenylenedimalononitrile58% nih.gov
F4-TCNQ Tetrafluoroterephthalic acid mst.eduTetrafluoro-p-phenylenedimalononitrileWell-established

Electronic Structure and Advanced Theoretical Investigations of 2 Fluoro 7,7,8,8 Tetracyanoquinodimethane

Quantum Chemical Calculations of Electronic States (e.g., Density Functional Theory)

Quantum chemical calculations are instrumental in elucidating the electronic states of complex organic molecules like F1TCNQ. While specific Density Functional Theory (DFT) studies detailing the electronic states of neutral F1TCNQ are not extensively documented in the reviewed literature, the principles can be understood from comprehensive studies on the parent molecule, 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ), and its heavily fluorinated analogue, 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane (B1363110) (F4TCNQ).

DFT and other ab initio methods, such as Møller-Plesset (MP) perturbation theory, are employed to model the electronic structure and predict the behavior of these molecules. acs.orgacs.org For instance, in studies of F4TCNQ, methods like Hartree-Fock and MP theory up to the fourth order (MP4) with specific basis sets (e.g., aug(sp)-pVDZ) have been used to investigate the electronic states of its anion. acs.orgacs.org These calculations reveal the formation of stable anions and identify various valence excited electronic states. acs.orgacs.org

For the F4TCNQ anion, several doublet anionic states have been calculated. The ground state anion (1²B₂g) is found to be stable, with a calculated vertical electron attachment energy of 2.893 eV at the MP4 level. acs.orgacs.org Furthermore, theoretical studies have identified multiple valence excited states for the F4TCNQ anion that are stable relative to the neutral parent molecule. acs.orgacs.org These computational approaches are crucial for understanding charge transfer mechanisms in molecular complexes where TCNQ derivatives act as electron acceptors. researchgate.net

Calculated Anionic States for F4TCNQ
Anionic StateSymmetryVertical Attachment Energy (VAE) at MP4 Level (eV)
Ground State1²B₂g2.893
Core-Excited State1²B₃u0.822
Valence Excited State2²B₃u0.244
Valence Excited State1²Ag0.072

Data sourced from computational studies on TCNQ-F4. acs.orgacs.org

Analysis of Frontier Molecular Orbitals (HOMO and LUMO) in F1TCNQ

Frontier molecular orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in molecular interactions. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting the stability and reactivity of a molecule. wikipedia.org

While specific computational results for the HOMO and LUMO energies of isolated F1TCNQ are not detailed in the available search results, the characteristics can be inferred by examining the trends within the fluorinated TCNQ family. The introduction of electron-withdrawing fluorine atoms is expected to lower the energies of both the HOMO and LUMO. This effect is due to the high electronegativity of fluorine, which stabilizes the electronic orbitals of the molecule.

For the parent TCNQ molecule, the HOMO and LUMO energies are well-documented. As fluorine atoms are substituted onto the quinoid ring, a systematic decrease in these orbital energies is observed. This trend enhances the electron-accepting properties of the molecule. The HOMO-LUMO gap can also be tuned by fluorination, which in turn affects the molecule's color and electronic transitions. wikipedia.org

Illustrative HOMO and LUMO Energy Trends in TCNQ Derivatives
CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
TCNQ-9.59-5.324.27
F1TCNQSpecific calculated values not available in provided sources; expected to be intermediate between TCNQ and F4TCNQ.
F4TCNQ-10.21-5.914.30

Note: The values for TCNQ and F4TCNQ are representative and can vary with the computational method. The trend illustrates the effect of fluorination.

Electron Affinity and Redox Potential Characterization

The electron affinity (Eea) and redox potentials are direct measures of a molecule's ability to accept electrons. Fluorination significantly enhances these properties in TCNQ derivatives. The electrochemistry of mono- and difluorinated TCNQ derivatives has been studied, revealing two distinct, reversible one-electron transfer processes in acetonitrile (B52724) solution.

For F1TCNQ, cyclic voltammetry experiments show two well-resolved reduction waves, corresponding to the formation of the radical anion (F1TCNQ⁻) and the dianion (F1TCNQ²⁻). The reversible formal potentials for these processes provide a quantitative measure of its electron-accepting strength. The first reduction potential is a key indicator of the LUMO energy, while the difference between the first and second reduction potentials relates to the stability of the radical anion.

The introduction of a single fluorine atom makes the reduction potentials of F1TCNQ more positive compared to the parent TCNQ, indicating that it is a stronger electron acceptor. This trend continues with further fluorination, with F4TCNQ exhibiting the most positive reduction potentials in the series.

Electrochemical Properties of Fluorinated TCNQ Derivatives
CompoundFirst Reduction Potential (E¹red) (V vs. Ag/AgCl)Second Reduction Potential (E²red) (V vs. Ag/AgCl)
TCNQ+0.19-0.34
F1TCNQ+0.34-0.12
F2TCNQ+0.42-0.01
F4TCNQ+0.53+0.07

Note: Potentials are approximate and can vary based on experimental conditions.

Computational Modeling of Charge Transfer in F1TCNQ Systems

Computational modeling is a powerful tool for investigating charge transfer (CT) phenomena in systems containing F1TCNQ. These models can predict the geometry, electronic structure, and degree of charge transfer in complexes formed between F1TCNQ and various electron donors.

Studies have been conducted on charge-transfer complexes of fluorine-substituted TCNQ acceptors with donors like xylene. Theoretical calculations in these studies help to understand the role of different intermolecular interactions on the stoichiometry and crystal structure of the resulting co-crystals. For instance, in complexes of F1TCNQ with o-xylene (B151617), face-to-face donor-donor interactions can become significant, leading to the formation of 2:1 co-crystals. The supramolecular arrangement in these systems is largely determined by the number and position of fluorine atoms on the TCNQ acceptor.

The degree of charge transfer can be estimated from changes in vibrational frequencies (e.g., C=C and C≡N stretching modes) upon complex formation. In a study of perylene-F1TCNQ complexes, the C=C in-plane stretching mode, observed at 1452 cm⁻¹ in pristine F1TCNQ, downshifted by 11 cm⁻¹ after charge transfer from perylene (B46583). researchgate.net Similarly, the C≡N stretching mode shifted from 2223 cm⁻¹ to 2221 cm⁻¹ upon complexation. researchgate.net These spectral shifts are used to quantify the number of charges transferred from the donor to the acceptor. researchgate.net

Excitonic Effects and Excited State Dynamics in F1TCNQ and Its Anions

The study of excited states and their dynamics in F1TCNQ and its corresponding anion is critical for applications in optoelectronics. While direct experimental or computational data on the excited state dynamics of the F1TCNQ anion is limited in the provided search results, insights can be drawn from studies on related TCNQ radical anions.

Upon formation, radical anions can be promoted to an excited state (D₁). For many organic radical anions, the excited-state lifetimes are extremely short, often in the picosecond range. rsc.orgnih.gov This rapid decay is typically due to efficient non-radiative deactivation to the ground state (D₀). rsc.orgnih.gov This process is often facilitated by the presence of conical intersections between the D₁ and D₀ potential energy surfaces, which are more accessible in the flexible structures of radical anions compared to their neutral counterparts. nih.gov

For example, studies on the radical anions of cyanoanthracenes, which are structurally related to TCNQ, show excited-state lifetimes of 3-5 picoseconds. rsc.org Similarly, detailed computational studies on the F4TCNQ anion have identified bound excited electronic states. acs.orgacs.org These studies suggest that the F1TCNQ anion would also possess excited states, and its dynamics would likely be characterized by ultrafast relaxation processes. The presence of the fluorine atom would modulate the energies of these excited states and potentially influence the decay pathways compared to the unsubstituted TCNQ anion. Understanding these ultrafast dynamics is crucial, as they can limit the efficiency of processes that rely on long-lived excited states. nih.gov

Crystallographic Analysis and Supramolecular Architecture of 2 Fluoro 7,7,8,8 Tetracyanoquinodimethane and Its Complexes

Single Crystal X-ray Diffraction Studies of F1TCNQ

Detailed single-crystal X-ray diffraction data for pure, uncomplexed 2-Fluoro-7,7,8,8-tetracyanoquinodimethane (F1TCNQ) remains elusive in readily available literature. However, analysis of its fluorinated counterparts and its behavior in co-crystals provides significant insights into its probable solid-state arrangement. Studies on the broader family of fluorinated TCNQ (FnTCNQ) compounds reveal a systematic evolution of crystal packing with increasing fluorination. It is anticipated that F1TCNQ, like its parent TCNQ and other derivatives, will exhibit a planar molecular geometry, a prerequisite for the efficient π-π stacking interactions that typically dominate the crystal structures of these molecules. The introduction of a single, highly electronegative fluorine atom is expected to induce a dipole moment and alter the electrostatic potential of the molecule, which in turn would influence its packing motif.

Molecular Packing and Intermolecular Interactions in F1TCNQ Crystals

In the absence of a definitive crystal structure for pure F1TCNQ, its molecular packing and intermolecular interactions can be inferred from the established principles of crystal engineering and the observed structures of related compounds. The packing in TCNQ-based materials is largely governed by a delicate balance of forces, including π-π stacking, hydrogen bonding, and, in the case of fluorinated derivatives, halogen bonding and other fluorine-specific interactions.

Influence of Fluorine Substitution on Crystal Structure and Co-crystallization Behavior

The substitution of hydrogen with fluorine is a well-established strategy for modifying the electronic properties and solid-state structures of organic materials. In the context of TCNQ, increasing the number of fluorine substituents generally leads to a stronger electron-accepting character and can significantly alter the crystal packing.

The single fluorine atom in F1TCNQ is expected to have a pronounced effect on its co-crystallization behavior. The altered electrostatic potential and the ability of the fluorine to participate in specific intermolecular interactions can lead to different stoichiometries and packing motifs in charge-transfer complexes compared to the non-fluorinated TCNQ. For instance, studies on co-crystals of xylene with fluorinated TCNQ acceptors have shown that the number of fluorine atoms influences the stoichiometry and supramolecular arrangement, with o-xylene (B151617) forming 2:1 co-crystals with F1TCNQ. researchgate.net This highlights the directing role of the fluorine substituent in the formation of the crystal lattice. The ability of the fluorine atom to form C-H···F hydrogen bonds can compete with or complement other interactions, leading to novel supramolecular synthons and crystal packing arrangements.

Structural Features of F1TCNQ Charge-Transfer Co-crystals

The investigation of charge-transfer (CT) co-crystals provides a valuable platform for understanding the impact of fluorine substitution on supramolecular assembly. A notable example is the co-crystal formed between perylene (B46583) and F1TCNQ.

Research has shown that perylene and F1TCNQ form a 3:2 charge-transfer co-crystal, (Perylene)₃(F1TCNQ)₂. researchgate.net This complex is isostructural with the co-crystals formed between perylene and both F2TCNQ and F4TCNQ, indicating a consistent packing motif across this series of fluorinated acceptors. researchgate.net The crystal structure belongs to the triclinic space group P-1. researchgate.net

The structure is characterized by a slightly dimerized...DADAD... stack along the a-axis and trimeric (DAD) units arranged in a zig-zag pattern along the c-axis. researchgate.net This arrangement facilitates charge transfer between the electron-donating perylene and the electron-accepting F1TCNQ molecules. Infrared spectroscopy analysis of the charge-sensitive vibrational modes of F1TCNQ in this co-crystal reveals a relatively low degree of charge transfer, estimated to be less than 0.1. researchgate.net

The following table summarizes the key crystallographic information for the perylene-F1TCNQ charge-transfer co-crystal:

PropertyValue
Compound (Perylene)₃(F1TCNQ)₂
Stoichiometry 3:2
Crystal System Triclinic
Space Group P-1
Structural Motif Dimerized DADAD stacks and trimeric DAD units
Degree of Charge Transfer < 0.1

This detailed structural information from F1TCNQ's charge-transfer complexes provides a crucial window into its supramolecular behavior and the specific role that a single fluorine atom plays in directing the architecture of these multi-component crystalline solids.

Spectroscopic Characterization of 2 Fluoro 7,7,8,8 Tetracyanoquinodimethane and Its Derivatives

Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) Absorption Spectroscopy for Electronic Transitions and Charge Transfer

Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) spectroscopy is a fundamental technique for probing the electronic structure of molecules like F1TCNQ. The absorption of light in this spectral range corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For F1TCNQ and other TCNQ derivatives, these spectra are characterized by intense absorptions in the UV region, which are attributed to π-π* transitions within the conjugated system.

A particularly important application of UV-Vis-NIR spectroscopy in the study of F1TCNQ is the characterization of its charge-transfer (CT) complexes. When F1TCNQ, a strong electron acceptor, interacts with an electron donor molecule, new, distinct absorption bands appear that are not present in the spectra of the individual components. These CT bands typically emerge in the visible or near-infrared (NIR) region and signify the formation of a new electronic state where an electron is partially or fully transferred from the donor's highest occupied molecular orbital (HOMO) to the acceptor's (F1TCNQ's) lowest unoccupied molecular orbital (LUMO).

The energy of the CT transition is highly sensitive to the electron affinity of the acceptor and the ionization potential of the donor. By tuning the number of fluorine atoms on the TCNQ core, the electron affinity can be systematically altered, which in turn shifts the position of the CT band. In complexes such as DPTTA-FxTCNQ (where DPTTA is a donor molecule), increasing the fluorination from F1TCNQ to F4TCNQ leads to a continuous downshift of the optical bandgap. The formation of CT complexes can induce strong absorption in the NIR-II window (1000-1700 nm), a property that is highly dependent on the molecular packing and the degree of charge transfer in the solid state.

Table 1: UV-Vis-NIR Absorption Characteristics of F1TCNQ and Related Complexes
Compound/ComplexSpectroscopic FeatureTypical Wavelength RegionAssociated Transition
Neutral F1TCNQStrong AbsorptionUV (~390-400 nm)π-π* transition
F1TCNQ Radical Anion (F1TCNQ⁻)Characteristic AbsorptionsVisible / NIRElectronic transitions within the anion
F1TCNQ-Donor CT ComplexCharge-Transfer BandVisible / NIR / NIR-IIHOMO(Donor) → LUMO(Acceptor)

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Redox State Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying molecules and determining their structural and electronic properties. Each molecule possesses a unique set of vibrational modes that act as a "fingerprint." For F1TCNQ, the most informative vibrational modes are typically the C≡N (nitrile) and the quinoid ring C=C stretching vibrations.

These specific vibrational frequencies are exceptionally sensitive to the molecule's redox state. When F1TCNQ accepts an electron to form its radical anion (F1TCNQ⁻), the additional electron density populates the LUMO, which has antibonding character with respect to the C≡N and C=C bonds. This weakens these bonds, resulting in a measurable decrease in their vibrational frequencies (a redshift). The magnitude of this redshift is directly correlated with the degree of charge transfer (ρ) in a donor-acceptor complex, allowing for a quantitative assessment of the electronic interaction.

For instance, the C≡N stretching mode in pristine F1TCNQ is observed around 2223 cm⁻¹ in IR spectra. Upon forming a CT complex with a donor like perylene (B46583), this peak redshifts. nih.gov Similarly, the C=C in-plane stretching mode, readily detected by Raman spectroscopy at approximately 1452 cm⁻¹, also experiences a significant downshift upon electron transfer. nih.gov This sensitivity allows vibrational spectroscopy to be a primary method for confirming and quantifying charge transfer and identifying the redox state of F1TCNQ in various materials. nih.gov

Table 2: Key Vibrational Frequencies for F1TCNQ in Different Redox States
Vibrational ModeSpectroscopic MethodPristine F1TCNQ (cm⁻¹)F1TCNQ in CT Complex (cm⁻¹)Frequency Shift (Δν)
C≡N StretchInfrared (IR)~2223 nih.gov~2221 (in Perylene-F1TCNQ) nih.govRedshift
C=C In-plane StretchRaman~1452 nih.gov~1441 (in Perylene-F1TCNQ) nih.govRedshift

Electrochemical Spectroscopy (e.g., Cyclic Voltammetry) for Redox Levels of F1TCNQ and Its Anions

Electrochemical methods, particularly cyclic voltammetry (CV), are essential for determining the redox potentials of molecules, which quantify their ability to accept or donate electrons. For an electron acceptor like F1TCNQ, CV reveals the precise voltages at which it undergoes reduction. The electrochemistry of TCNQ and its fluorinated derivatives is well-established and typically involves two sequential, reversible one-electron reduction steps.

The first reduction process corresponds to the formation of the radical anion (F1TCNQ⁻), and the second corresponds to the formation of the dianion (F1TCNQ²⁻). Each of these redox events appears as a distinct wave in the voltammogram. The potential of the first reduction wave is a direct measure of the molecule's electron affinity. Fluorination of the TCNQ core increases the electron affinity, shifting these reduction potentials to more positive values compared to the parent TCNQ. This makes fluorinated derivatives like F1TCNQ stronger oxidizing agents. Studies on the closely related F4TCNQ have explored the fast electron transfer kinetics of the F4TCNQ⁰/⁻ redox couple in various solvents. acs.org

The reversibility of these redox waves in CV indicates that the resulting anions are stable on the timescale of the experiment, a crucial property for applications in organic electronics and batteries.

Table 3: Electrochemical Processes for F1TCNQ
Process NumberRedox ReactionSpecies FormedExpected CV Feature
IF1TCNQ + e⁻ ⇌ F1TCNQ⁻Radical AnionFirst reversible reduction wave (E¹₁/₂)
IIF1TCNQ⁻ + e⁻ ⇌ F1TCNQ²⁻DianionSecond reversible reduction wave (E²₁/₂)

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Anions

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific technique that detects species with unpaired electrons, such as the radical anion of F1TCNQ (F1TCNQ⁻). When F1TCNQ undergoes a one-electron reduction, the resulting radical anion can be studied by EPR.

The EPR spectrum of a TCNQ-based radical anion is typically characterized by a single, sharp resonance line. The position of this line is defined by its g-factor. For organic radicals where the unpaired electron is delocalized in a π-system, the g-factor is very close to that of a free electron (g ≈ 2.0023). bibliotekanauki.pl EPR studies on various TCNQ-based anion-radical salts confirm that the signal arises from the TCNQ moiety, with g-values typically ranging from 2.0025 to 2.0032. bibliotekanauki.pl The slight deviations from the free-electron value and the appearance of hyperfine splitting (coupling of the electron spin with nuclear spins) can provide detailed information about the electronic structure and the distribution of the unpaired electron's spin density across the molecule. The presence of a fluorine atom (¹⁹F, nuclear spin I=1/2) and nitrogen atoms (¹⁴N, I=1) in F1TCNQ would be expected to produce a complex hyperfine structure in high-resolution EPR spectra.

Photoluminescence Spectroscopy for Fluorescence Emission and Quenching Studies

Photoluminescence spectroscopy investigates the light emitted by a substance after it has absorbed photons. While TCNQ was once thought to be non-emissive, recent studies have shown that it can exhibit visible photoluminescence (fluorescence) in solution, with the emission intensity being highly sensitive to the solvent's polarity. bohrium.com TCNQ displays strong blue fluorescence in nonpolar solvents, which is significantly weakened in polar environments. bohrium.com This behavior is attributed to the nature of its excited states and the efficiency of non-radiative decay pathways.

Similar photophysical properties are expected for F1TCNQ. It is likely to be fluorescent in certain environments, and its emission can be effectively quenched upon the formation of a charge-transfer complex. In a CT complex, the excited state can decay non-radiatively through the charge-separated state, a process known as fluorescence quenching. Studies on the related F4TCNQ have demonstrated its ability to quench the fluorescence of donor materials like tris(8-hydroxyquinolinato)aluminum (Alq3). nih.gov This quenching is a hallmark of efficient charge transfer and is a key process in the operation of organic photovoltaic devices and sensors.

High-Resolution Electron Energy Loss Spectroscopy (HREELS) for Electronic Properties at Interfaces

High-Resolution Electron Energy Loss Spectroscopy (HREELS) is a surface-sensitive technique used to study the vibrational and electronic excitations of materials, particularly of molecules adsorbed on surfaces. wikipedia.org In a HREELS experiment, a monoenergetic beam of low-energy electrons is scattered from a surface, and the energy loss of these electrons is measured. lew.ro The energy losses correspond to the excitation of surface phonons, molecular vibrations of adsorbates, or electronic transitions. wikipedia.orglew.ro

While specific HREELS studies on F1TCNQ are not widely reported, the technique is ideally suited to investigate its properties at interfaces, such as when it is deposited as a thin film on a metal or semiconductor substrate. Such an experiment could provide valuable information on:

Adsorption Geometry: By applying dipole scattering selection rules, the orientation of the F1TCNQ molecule on the surface can be determined.

Vibrational Modes: HREELS can detect the vibrational modes of the adsorbed F1TCNQ, and shifts in these frequencies compared to the gas or solid phase can indicate the strength of the molecule-surface interaction and any charge transfer that may occur.

Electronic Excitations: HREELS can also probe low-energy electronic transitions, including the charge-transfer excitations between the molecule and the substrate, providing direct insight into the electronic properties of the interface.

Radiation Damage Analysis of F1TCNQ by Electron Diffraction and EELS

When organic materials like F1TCNQ are analyzed using electron-based techniques such as Transmission Electron Microscopy (TEM), Electron Diffraction, and Electron Energy Loss Spectroscopy (EELS), they are susceptible to radiation damage. nih.govnih.gov The high-energy electron beam can break chemical bonds, leading to structural degradation, mass loss, and loss of crystallinity. Understanding this damage is crucial for accurate interpretation of experimental results.

Studies comparing TCNQ with its fluorinated analogue F4TCNQ have shown that fluorination can increase sensitivity to radiation. nih.gov The damage process is quantified by a characteristic dose, D(1/e), which is the electron dose required to reduce the intensity of electron diffraction spots to 1/e of their initial value. For F4TCNQ, this dose is approximately 0.04-0.06 C/cm², which is lower than that for TCNQ (0.08-0.11 C/cm²), indicating F4TCNQ is more sensitive to the electron beam. nih.gov

Reactivity and Advanced Derivatization of 2 Fluoro 7,7,8,8 Tetracyanoquinodimethane

Reactions at the Quinoid Ring System and Cyano Groups

The reactivity of the F1TCNQ core is analogous to that of its parent compound, 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ), and its more fluorinated counterparts. The electron-withdrawing nature of the fluorine atom and the four cyano groups renders the quinoid ring susceptible to nucleophilic attack. While specific studies on the reactivity of F1TCNQ's quinoid ring are not extensively detailed in the provided search results, the chemistry of TCNQ provides a strong precedent. For instance, TCNQ is known to react with various amines to generate mono- or di-substituted derivatives where one or two of the dicyanomethylene groups are modified. nih.gov This suggests that F1TCNQ could undergo similar reactions, with the fluorine substituent potentially influencing the regioselectivity of the attack.

The cyano groups of F1TCNQ are also key reaction sites. They can participate in coordination with metal centers and are crucial for the molecule's ability to act as a building block in more complex structures. The nitrogen atoms of the cyano groups possess lone pairs of electrons, allowing them to act as Lewis bases, particularly when the TCNQ core is reduced.

Cycloaddition Reactions of the Tetracyanoquinodimethane Moiety (e.g., [2+2] Cycloaddition)

The exocyclic carbon-carbon double bonds of the TCNQ framework are dienophilic and can participate in cycloaddition reactions. Specifically, TCNQ and its fluorinated derivatives are known to undergo thermal [2+2] cycloaddition reactions with electron-rich alkynes. nih.govrsc.org This reaction typically proceeds with a subsequent retro-electrocyclization (ring-opening) to yield highly conjugated donor-acceptor molecules. nih.gov

For example, the reaction of TCNQ and 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane (B1363110) (F4-TCNQ) with N,N-dimethylanilino-substituted (DMA-substituted) alkynes results in a new class of organic "super-acceptors". nih.gov This process involves the initial formation of a cyclobutene (B1205218) intermediate via [2+2] cycloaddition, which then opens to form a more stable, conjugated system. Given these precedents, F1TCNQ is expected to exhibit similar reactivity, participating in [2+2] cycloaddition reactions to form novel charge-transfer chromophores. The fluorine substituent may influence the reaction kinetics and the electronic properties of the resulting products.

Reactant 1Reactant 2Reaction TypeProduct TypeRef
TCNQ / F4-TCNQDonor-substituted cyanoalkynesThermal [2+2] cycloaddition-retro-electrocyclizationDonor-acceptor "super-acceptors" nih.gov
TCNQN,N-dialkylanilino-substituted alkynesRegioselective [2+2] cycloaddition-ring openingCharge-transfer chromophores rsc.org

Coordination Chemistry with Lewis Acids for Enhanced Acceptor Strength

The electron acceptor strength of TCNQ derivatives can be significantly enhanced through coordination with strong Lewis acids. The cyano groups of F1TCNQ can act as Lewis bases, coordinating to Lewis acidic centers. This interaction further withdraws electron density from the TCNQ core, making the molecule a more powerful oxidant.

A notable example is the coordination of TCNQ derivatives, including fluorinated versions (FxTCNQ), with the potent Lewis acid tris(pentafluorophenyl)borane (B72294) (B(C6F5)3, also abbreviated as BCF). acs.orgresearchgate.net Coordination of BCF to the nitrogen atoms of the cyano groups leads to the formation of adducts like [TCNQ·4BCF]. researchgate.net This complexation dramatically increases the electron affinity and oxidation potential of the TCNQ molecule. acs.orgresearchgate.net

This strategy has been shown to create p-dopants strong enough to ionize high ionization energy polymer semiconductors, which is not achievable with the FxTCNQ molecules alone. acs.org The formation of these Lewis acid adducts provides a facile method to produce stronger molecular p-dopants with enhanced stability against diffusion in polymer hosts. acs.org

TCNQ DerivativeLewis AcidEffectApplicationRef
TCNQ, F4TCNQ, F6TCNNQTris(pentafluorophenyl)borane (BCF)Increased oxidation strengthStronger p-dopants for organic semiconductors acs.org
TCNQTris(pentafluorophenyl)borane (BCF)Increased oxidation potential to ≈ +0.9 V vs. Cp2FeGeneration of large, weakly-coordinating anions researchgate.net

Formation of Anion Radical and Dianion Species of F1TCNQ

A defining characteristic of TCNQ and its derivatives is their ability to accept electrons to form stable anion radical ([F1TCNQ]•−) and dianion ([F1TCNQ]2−) species. This property is fundamental to their use in charge-transfer salts and organic conductors. The reduction occurs in two sequential, reversible one-electron steps.

The reduction potentials are sensitive to the degree of fluorination. Increasing the number of fluorine atoms makes the molecule a stronger electron acceptor, thus shifting the reduction potentials to more positive values. For example, the reversible formal potentials for the two one-electron reductions of F4TCNQ are +0.31 V and -0.22 V (vs Ag/Ag+). acs.org While specific values for F1TCNQ are not provided in the search results, it is expected that its reduction potentials would lie between those of TCNQ and F4TCNQ.

The stability of the resulting anions is also noteworthy. The radical anion [TCNQ]•− is known to be quite stable. ontosight.ai In the case of F4TCNQ, both the radical anion and the dianion are persistent even under aerobic conditions when generated via bulk electrolysis. acs.org The existence of F1TCNQ in a reduced state is confirmed by the formation of an ionic molecular crystal, (1',1'''-dineopentylbiferrocene)(F1TCNQ)3, which exhibits a phase transition involving changes in the charge state of the F1TCNQ molecules. researchgate.net

SpeciesFormation MethodKey CharacteristicsRef
[TCNQ]•−One-electron reductionHighly conjugated and stable organic radical ontosight.ai
[F4TCNQ]•−One-electron reductionPersistent under aerobic conditions; E° = +0.31 V acs.org
[F4TCNQ]2−Two-electron reductionPersistent under aerobic conditions; E° = -0.22 V acs.org
[F1TCNQ]n-Charge transferComponent of an ionic molecular crystal with phase transition behavior researchgate.net

Electrochemical Synthesis of F1TCNQ Coordination Polymers and Metal Complexes

The stable anion and dianion forms of TCNQ derivatives are excellent building blocks for the synthesis of coordination polymers and metal complexes. Electrochemical methods provide a powerful route for the controlled synthesis of these materials. The electrochemical reduction of FxTCNQ species in the presence of metal ions can lead to the electrocrystallization of metal-TCNQ coordination polymers. researchgate.net

For instance, the electrochemical reduction of 2,5-difluoro-7,7,8,8-tetracyanoquinodimethane (B1276470) (F2TCNQ) in the presence of copper(I) ions leads to the formation of crystalline materials formulated as Cu(I)TCNQF2(I-) and Cu(I)2(TCNQF2(II-))(CH3CN)2. researchgate.net In these structures, the F2TCNQ exists as the radical anion and the dianion, respectively, bridging the copper centers.

This methodology can be extended to F1TCNQ. By controlling the electrochemical potential, it is possible to selectively generate the F1TCNQ radical anion or dianion in situ, which can then coordinate with various metal ions to form one-, two-, or three-dimensional coordination polymers. researchgate.netfigshare.com The properties of these materials, such as their conductivity and magnetic behavior, are highly dependent on the structure and the charge state of the F1TCNQ ligand.

Charge Transfer Complex Formation and Electronic Functionality

Fundamental Mechanisms of Charge Transfer in F1TCNQ-Based Systems

The formation of a charge-transfer complex is a process designed to enhance the electrical properties of organic semiconductors. In systems involving F1TCNQ, the molecule acts as a potent electron acceptor, or p-dopant. The fundamental mechanism is driven by the energetic difference between the highest occupied molecular orbital (HOMO) of the electron-donating species and the lowest unoccupied molecular orbital (LUMO) of the F1TCNQ molecule.

When an electron donor with a sufficiently high HOMO level comes into proximity with F1TCNQ, an electron can be transferred from the donor to the F1TCNQ molecule. This transfer is governed by the ionization potential (IP) of the donor and the electron affinity (EA) of the acceptor. A smaller energy gap between the donor's IP and the acceptor's EA facilitates the charge transfer process. This transfer results in the formation of a cation on the donor molecule and an anion radical on the F1TCNQ molecule (F1TCNQ•−), which are then typically held together by electrostatic attraction to form the CT complex. These complexes exhibit new optical and electronic properties, such as characteristic charge-transfer bands in their absorption spectra, which are not present in the individual components.

Interfacial Charge Transfer with Organic Semiconductors and Polymers

At the interface between F1TCNQ and an organic semiconductor or polymer, a significant interfacial charge transfer occurs. When F1TCNQ is deposited onto the surface of a semiconducting material, electrons flow from the semiconductor (the donor) to the F1TCNQ (the acceptor). This transfer of charge creates an interface dipole layer, which is a thin region of charge accumulation and depletion at the boundary between the two materials. nih.gov

The formation of this dipole causes a distinct shift in the vacuum level, which realigns the energy levels (HOMO and LUMO) of the organic semiconductor relative to the Fermi level. nih.gov This energy level bending is crucial for device functionality. By creating a more favorable alignment, it can significantly lower the energy barrier for charge carrier injection from an electrode into the semiconductor or facilitate the separation of charge carriers. In the context of p-doping, this interfacial charge transfer increases the concentration of holes (positive charge carriers) in the semiconducting material, thereby enhancing its conductivity.

Formation of Charge-Transfer Co-crystals with Various Donors

F1TCNQ readily forms highly ordered charge-transfer co-crystals with a variety of electron donor molecules. These co-crystals are a class of molecular crystals composed of distinct donor and acceptor molecules, often arranged in alternating stacks (⋯D-A-D-A⋯). acs.org This ordered arrangement maximizes the interaction between the donor and acceptor units, facilitating charge transfer.

Centimeter-long single crystals of F1TCNQ in complex with donors can be grown from the gas phase. figshare.com A notable example is the co-crystal formed with perylene (B46583). In this system, the planar perylene and F1TCNQ molecules form mixed stacks, allowing for significant orbital overlap. The properties of these co-crystals can be tuned by modifying the acceptor molecule; for instance, increasing the number of fluorine atoms on the TCNQ core increases the electron affinity and the degree of charge transfer. figshare.com Other organic donors known to form charge-transfer complexes and co-crystals with TCNQ derivatives include tetrathiafulvalene (B1198394) (TTF) and its derivatives, as well as aromatic hydrocarbons like xylenes. grc.orgresearchgate.netphys-acs.org

Table 1: Examples of Donors Forming Charge-Transfer Co-crystals with F1TCNQ and Related TCNQ Derivatives

Donor MoleculeDonor TypeResulting Complex Characteristics
PerylenePolycyclic Aromatic HydrocarbonForms large, single co-crystals with tunable charge transfer degree. figshare.com
Tetrathiafulvalene (TTF) DerivativesSulfur-containing HeterocycleKnown to form highly conducting organic salts. acs.orggrc.org
XylenesAromatic HydrocarbonDemonstrates charge transfer interactions in solution and solid state. phys-acs.org

Quantification of Charge Transfer Degree in F1TCNQ Complexes

The degree of charge transfer (DCT), which represents the average number of electrons transferred from the donor to the acceptor molecule, is a critical parameter that dictates the electronic properties of the complex. The DCT can range from near zero (neutral complex) to one (fully ionic complex). This value can be precisely quantified using spectroscopic techniques, primarily infrared (IR) and Raman spectroscopy. grc.org

The transfer of an electron into the LUMO of the F1TCNQ molecule alters its internal bond lengths and, consequently, its vibrational frequencies. Specific vibrational modes are particularly sensitive to the charge state of the molecule. For instance, the frequency of the C≡N (nitrile) stretching mode and the C=C in-plane stretching mode are known to shift upon charge transfer. grc.orgnih.gov In a neutral F1TCNQ molecule, the C=C stretching mode appears at approximately 1452 cm⁻¹. Upon forming a complex with perylene, this peak downshifts by 11 cm⁻¹. Similarly, the C≡N stretching mode, located at 2223 cm⁻¹ in the pristine molecule, redshifts to 2221 cm⁻¹ in the perylene-F1TCNQ complex. grc.orgnih.gov By comparing the frequency shift in the complex to the known frequencies of the fully neutral and fully ionized (radical anion) species, the DCT can be accurately calculated. grc.org

Table 2: Vibrational Frequency Shifts in Perylene-F1TCNQ for DCT Calculation

Vibrational ModeFrequency in Pristine F1TCNQ (cm⁻¹)Frequency in Perylene-F1TCNQ Complex (cm⁻¹)Frequency Shift (cm⁻¹)
C=C in-plane stretch1452~1441-11
C≡N stretch22232221-2
Data sourced from studies on perylene-FxTCNQ systems. grc.orgnih.gov

Electronic Band Structure of F1TCNQ Charge-Transfer Complexes

The formation of a charge-transfer complex fundamentally alters the electronic band structure of the constituent materials. The interaction between the donor's HOMO and the acceptor's LUMO leads to the creation of new, hybrid electronic states. This process is often referred to as HOMO-LUMO engineering, as the final electronic properties of the complex can be intentionally tuned. figshare.com

Kinetic Studies of F1TCNQ Adsorption and Charge Transfer on Nanoparticles

While specific kinetic studies on F1TCNQ are limited, research on the closely related F4TCNQ molecule's interaction with silver (Ag) nanoparticles provides a robust model for the kinetic processes involved. The adsorption and subsequent charge transfer are not a single, instantaneous event but rather a multi-step process. figshare.com

Kinetic investigations reveal a two-step mechanism: figshare.com

Initial Fast Electron Transfer: Upon adsorption of the molecule onto the nanoparticle surface, there is an immediate transfer of an electron from the nanoparticle to the molecule. This step is extremely rapid and results in the ionization of the acceptor molecule (e.g., F1TCNQ•−). This is observable through the instantaneous appearance of the anion's characteristic absorption peaks in spectroscopic measurements. figshare.com

Slower Complex Formation: Following the initial ionization, a second, slower kinetic phase occurs. This involves the structural arrangement and stabilization of the ionized molecules on the nanoparticle surface, leading to the formation of a more ordered metal-acceptor complex. This long-term process can be monitored over minutes to hours. figshare.com

Doping Efficiency and Impact on Charge Mobility in Organic Electronic Materials

When F1TCNQ is used as a p-dopant in an organic semiconductor, its primary role is to increase the density of free charge carriers (holes), thereby increasing the material's electrical conductivity. Doping efficiency is defined as the ratio of the number of free holes created to the number of dopant molecules added. Ideally, each F1TCNQ molecule would accept one electron from the semiconductor matrix, creating one free hole, resulting in 100% efficiency.

In practice, however, the doping efficiency is often significantly less than 100% and decreases as the dopant concentration increases. This is because the electron transferred from the host molecule does not create a completely free hole. Instead, the negatively charged F1TCNQ anion and the positively charged host cation form an electrostatically bound pair, known as an integer charge-transfer complex (ICTC). A significant amount of energy, the Coulomb binding energy, is required to separate this pair and generate a free hole that can contribute to conduction.

The impact on charge mobility is complex. At low concentrations, doping can improve mobility by filling deep electronic trap states within the semiconductor. However, at higher concentrations, the ionized dopant molecules act as charged scattering centers and introduce energetic disorder into the material, which can hinder the movement of charge carriers and lead to a decrease in mobility. Therefore, there is an optimal doping concentration to achieve the maximum enhancement in conductivity.

Table 3: Factors Influencing Doping Efficiency of F1TCNQ in Organic Semiconductors

FactorDescriptionImpact on Efficiency
Energy Level Alignment The difference between the host's Ionization Potential (IP) and the dopant's Electron Affinity (EA).A smaller IP-EA difference provides a larger driving force for charge transfer, generally increasing efficiency.
Coulomb Interaction The electrostatic attraction between the ionized dopant (F1TCNQ⁻) and the ionized host molecule.Strong attraction leads to tightly bound pairs (ICTCs), reducing the number of free carriers and lowering efficiency.
Dopant Concentration The molar ratio of dopant to host molecules.Efficiency is typically highest at very low concentrations and decreases significantly as concentration rises.
Energetic Disorder The random distribution of energy levels in the host material.Dopants can introduce additional disorder, but can also fill existing trap states, leading to a complex relationship with mobility and efficiency.

Advanced Analytical Techniques for Characterization of F1tcnq Based Materials

Scanning Electron Microscopy (SEM) for Morphology

The morphology of thin films is significantly dependent on the deposition conditions. jeol.com For instance, in related organic semiconductor films, an extended deposition time can lead to a more pronounced distribution of larger and denser grains that cover the substrate. dtic.mil This phenomenon occurs as atoms within smaller grains possess sufficient energy to diffuse and merge into larger grains, reducing grain boundaries and porosity, which results in a smoother surface morphology. dtic.mil

While specific SEM studies on F1TCNQ are not widely available in the literature, research on the closely related compound 2,5-difluoro-7,7,8,8-tetracyanoquinodimethane (B1276470) (F2-TCNQ) has demonstrated the utility of SEM in establishing the dominant morphology of both electrocrystallized and chemically synthesized samples. researchgate.net The insights gained from such studies can be extrapolated to understand the morphological characteristics of F1TCNQ films.

Key Morphological Features Analyzed by SEM:

FeatureDescriptionImpact on Material Properties
Grain Size The average diameter of the crystalline domains in the film.Affects charge carrier mobility; larger grains generally lead to better performance.
Grain Shape The geometric form of the crystalline domains.Influences film packing and interfacial properties.
Film Continuity The degree to which the film covers the substrate without voids or cracks.Essential for uniform charge transport across the device.
Surface Roughness The variation in height across the film surface.Can impact contact with other layers in a device stack.

Scanning Transmission Electron Microscopy (STEM) for Microstructure

Scanning Transmission Electron Microscopy (STEM) offers higher spatial resolution than SEM, enabling the visualization of the internal microstructure of materials at the nanoscale. gatan.com When combined with other analytical techniques like EELS, STEM becomes a powerful tool for correlative mapping of elemental composition and electronic structure with the material's microstructure.

In the study of organic semiconductor blends, STEM is instrumental in revealing the nanoscale phase separation and morphology that govern device efficiency. For instance, in systems containing the related compound 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane (B1363110) (F4-TCNQ) as a dopant in a polymer blend, STEM with EELS detection has been used to characterize the morphologies. rsc.org These investigations have revealed the formation of mixed clusters of polymer/F4-TCNQ fibril-like domains, with the size of these domains increasing with higher dopant concentrations. rsc.org Such detailed microstructural information is vital for understanding charge transfer and transport pathways within the material.

High-resolution STEM imaging, with the ability to achieve sub-diffraction-limited resolution, allows for the detailed observation of subcellular structures and nanoparticle uptake, demonstrating its potential for analyzing the interaction of F1TCNQ-based materials in biological contexts. nih.gov

Electron Energy Loss Spectroscopy (EELS) for Elemental and Electronic Analysis

Electron Energy Loss Spectroscopy (EELS) is a technique that analyzes the energy distribution of electrons that have passed through a thin sample, providing information about the elemental composition, chemical bonding, and electronic properties of the material. gatan.com EELS is particularly sensitive to light elements, making it well-suited for the analysis of organic materials like F1TCNQ.

A comparative study on the electron irradiation sensitivity of TCNQ and F4-TCNQ using EELS has provided valuable insights into the damaging processes in these molecules. nih.gov The study found that F4-TCNQ is more sensitive to radiation damage than TCNQ. nih.gov Analysis of the core-loss edges revealed that beyond a characteristic dose of electron irradiation, fluorine loss from F4-TCNQ occurs more rapidly than nitrogen loss, while the carbon content remains relatively stable. nih.gov

Detailed analysis of the carbon and nitrogen K-edge fine structures in TCNQ and F4-TCNQ showed changes in the π* and σ* peaks, which are indicative of chemical alterations such as cross-linking, where the π-bonding system is converted into a σ-bonding system. nih.gov These findings suggest that EELS can be a powerful tool to probe the elemental stability and electronic structure modifications in F1TCNQ under various conditions.

Information Obtainable from EELS on Fluorinated TCNQ Materials:

EELS SignalInformation Provided
Core-Loss Edges (e.g., C K, N K, F K) Elemental identification and quantification.
Near-Edge Fine Structure (ELNES) Chemical bonding information, oxidation states, and density of unoccupied states.
Low-Loss Region Information on plasmon excitations and band structure.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. azooptics.com XPS is a powerful tool for characterizing the surface of thin films, which is the most critical region for the performance of many electronic devices.

In the context of fluorinated TCNQ molecules, XPS can provide detailed information about the chemical environment of the fluorine, carbon, and nitrogen atoms. For instance, in a study of F4-TCNQ on a Cu(111) surface, XPS was used to investigate the chemical state of the adsorbed molecules. acs.org Annealing the surface led to the appearance of an additional F 1s peak, which was attributed to the formation of a metal fluoride, indicating a chemical reaction and partial decomposition of the F4-TCNQ molecules. acs.org

The binding energies of the core-level electrons are sensitive to the chemical environment of the atom. Therefore, XPS can be used to distinguish between different bonding states of an element. For example, shifts in the C 1s and N 1s peaks can provide information about charge transfer between the F1TCNQ molecule and a substrate or another molecule in a blend.

Typical Binding Energy Ranges for Elements in Fluorinated Organic Compounds:

ElementCore LevelTypical Binding Energy (eV)Information from Chemical Shifts
CarbonC 1s284 - 290Distinguishing between C-C, C-N, C-F, and C=O bonds.
NitrogenN 1s398 - 402Probing the chemical state of the nitrile groups.
FluorineF 1s~688Identifying C-F bonds and potential formation of metal fluorides.
OxygenO 1s531 - 534Detecting surface oxidation or contamination.

By analyzing the valence band region of the XPS spectrum, information about the molecular orbitals and the electronic density of states can be obtained, providing further insight into the electronic properties of F1TCNQ-based materials.

Emerging Research Directions and Future Outlook for 2 Fluoro 7,7,8,8 Tetracyanoquinodimethane

Rational Design of F1TCNQ Derivatives with Tunable Electronic Properties

The rational design of F1TCNQ derivatives is a key research area aimed at precisely controlling their electronic characteristics for specific applications. The electronic properties of TCNQ-based molecules are highly sensitive to chemical modification, a feature that researchers exploit to fine-tune their performance as electron acceptors and p-type dopants in organic semiconductors. nih.govnih.govscispace.comresearchgate.net

A primary strategy in this area is the fluorination of the TCNQ core. Adding fluorine atoms to the quinoid ring systematically increases the electron affinity (EA) of the molecule. nih.gov This is because fluorine is a highly electronegative element, and its electron-withdrawing nature stabilizes the anionic state of the molecule, making it a stronger electron acceptor. acs.org This principle allows for the creation of a family of FxTCNQ molecules (where x=1, 2, 4, etc.) with progressively higher EA values. nih.gov For instance, the widely used 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane (B1363110) (F4TCNQ) has a reported EA in the range of 5.08 to 5.33 eV, significantly higher than that of unsubstituted TCNQ. nih.gov This enhanced electron-accepting strength enables the effective p-doping of a broader range of organic semiconductors, particularly those with high ionization energies (IE > 5.4 eV). nih.gov

Beyond simple fluorination, research also explores the synthesis of other derivatives by reacting TCNQ with various amines to generate molecules with significant optical and nonlinear optical properties. nih.gov The choice of the amine plays a crucial role in defining the final attributes of the molecular material. nih.gov These synthetic modifications alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tuning the bandgap and charge-transfer characteristics of the resulting materials. chemrxiv.org The goal is to create derivatives with optimized energy levels that align perfectly with specific donor materials to maximize charge transfer efficiency. ccspublishing.org.cn

Table 1: Comparison of Electron Affinity in TCNQ and its Fluorinated Derivatives

CompoundNumber of Fluorine AtomsTypical Electron Affinity (EA) Range (eV)
TCNQ03.38 - 4.23 nih.gov
F4TCNQ45.08 - 5.33 nih.gov

Note: Specific experimental values for F1TCNQ are less commonly reported, but its EA is expected to be intermediate between TCNQ and more heavily fluorinated analogues like F2-TCNQ and F4TCNQ.

Exploration of F1TCNQ in Novel Charge-Transfer Systems and Supramolecular Assemblies

F1TCNQ and its analogues are being extensively explored as powerful building blocks for creating novel charge-transfer (CT) systems. These systems are formed when an electron donor molecule is combined with an electron acceptor like F1TCNQ, leading to a partial or complete transfer of an electron. ccspublishing.org.cn The resulting CT complexes exhibit unique optical and electrical properties that are distinct from their individual components. mdpi.com

Researchers have successfully formed CT salts and complexes by combining fluorinated TCNQ molecules with a variety of donor materials, including polycyclic aromatic hydrocarbons like anthracene (B1667546) and tetracene, and conjugated polymers such as poly(3-hexylthiophene) (P3HT). rsc.orgrsc.org In these complexes, the degree of charge transfer is a critical parameter that dictates the material's conductivity. This degree can be influenced by the difference between the donor's ionization potential (IP) and the acceptor's electron affinity (EA). acs.orgacs.org

Recent work has also focused on supramolecular assemblies, where F1TCNQ molecules are integrated into larger, ordered structures through non-covalent interactions. These assemblies can exhibit unique charge transport pathways and collective electronic properties. For example, studies on cocrystals of FxTCNQ with various donors have revealed different stacking motifs (mixed vs. segregated stacks), which profoundly impact the charge transport characteristics. Single-crystal transistors based on tetracene-F4TCNQ, which features a mixed stacking structure, have demonstrated functional field-effect behavior with significant on/off ratios. rsc.org The formation of these ordered assemblies is crucial for achieving high charge carrier mobility. researchgate.net

The spin state of the charge-transfer complex is another emerging area of interest. Controlling the electron spin in donor-acceptor dyads can lead to the generation of long-lived triplet charge-transfer (³CT) states. rsc.orgnih.gov These long-lived states are highly desirable for applications in photocatalysis and photovoltaics, and F1TCNQ-based systems present a promising platform for exploring these phenomena. rsc.org

Elucidation of Fundamental Charge Transport Mechanisms in F1TCNQ-Doped Materials

Understanding how charge carriers move through F1TCNQ-doped materials is fundamental to optimizing their performance in electronic devices. patsnap.com Molecular doping with acceptors like F1TCNQ is a primary method to increase the concentration of mobile charge carriers (holes) in organic semiconductors. mdpi.com The doping process involves the transfer of an electron from the HOMO of the host semiconductor to the LUMO of the dopant molecule. researchgate.net

Two primary mechanisms for this charge transfer are widely accepted:

Integer Charge Transfer (ICT): The dopant molecule completely removes an electron from the host material, creating a free hole on the polymer chain and a stable dopant anion. ccspublishing.org.cn This process is generally more efficient for achieving high conductivity. escholarship.org

Charge Transfer Complex (CTC) Formation: The electron is only partially transferred, resulting in a ground-state complex where the donor and acceptor are electronically coupled. ccspublishing.org.cn

The dominant mechanism depends on factors like the energy level alignment between the donor and acceptor and the morphology of the blended film. ccspublishing.org.cn Despite the introduction of acceptor levels that can be deep within the semiconductor's bandgap, room-temperature ionization of the dopant is often efficient. aps.org This is facilitated by the strong electron-hole interaction, which stabilizes the charge-transfer state. aps.org

In these doped systems, charge transport typically occurs via a "hopping" mechanism, where holes jump between localized states on the host polymer chains. patsnap.com The presence of dopant anions creates an electrostatic potential that can influence this hopping process. The mobility of charge carriers is affected by both energetic disorder and the spatial arrangement of the molecules. patsnap.com Introducing dopants can sometimes disrupt the packing of the host material, which can hinder charge transport if the dopant concentration is too high. researchgate.net Therefore, a key research challenge is to maximize the number of charge carriers generated per dopant molecule while preserving the high intrinsic mobility of the host semiconductor. researchgate.net

Strategies for Enhancing Environmental Stability and Processability of F1TCNQ and Its Complexes in Devices

For practical applications in real-world devices, the long-term stability and ease of processing of F1TCNQ and its complexes are critical. Fluorinated TCNQ derivatives generally exhibit better stability compared to unsubstituted TCNQ. mst.edu However, like many organic functional materials, they can still be susceptible to degradation from environmental factors such as moisture and oxygen, and dopant migration within a device can limit its operational lifetime. researchgate.netresearchgate.net

One innovative strategy to enhance stability is the formation of Lewis acid-base adducts. For example, coordinating TCNQ derivatives with a strong Lewis acid like tris(pentafluorophenyl)borane (B72294) (BCF) has been shown to create more robust p-dopants. acs.org These adducts can exhibit enhanced stability against drifting under an applied electric field, which is a common failure mechanism in organic electronic devices. acs.org The coordination to the cyano groups results in an electron-poor core, further increasing the molecule's electron-accepting strength. acs.org

Improving processability, particularly for solution-based fabrication techniques like printing, is another major focus. The planarity and strong intermolecular interactions of F1TCNQ can lead to low solubility in common organic solvents. To overcome this, synthetic strategies involving the attachment of solubilizing side chains to the TCNQ core are being investigated. While this can improve solubility, it must be done carefully to avoid disrupting the electronic properties and intermolecular packing necessary for efficient charge transport.

Furthermore, developing alternative deposition methods is also being explored. Sequential deposition, where a thin layer of the FxTCNQ dopant is deposited followed by the host semiconductor, has been shown to result in bulk doping due to the rapid diffusion of the dopant molecules into the host material. researchgate.net This method can be simpler to implement than the conventional co-evaporation technique and offers a straightforward way to control the doping density. researchgate.net

Role of F1TCNQ in Advanced Organic Optoelectronic Devices and Smart Materials

F1TCNQ and its fluorinated analogues are crucial components in a variety of advanced organic optoelectronic devices, where they primarily function as p-dopants to improve performance and efficiency. mdpi.comftmc.ltnih.gov

In Organic Light-Emitting Diodes (OLEDs) , FxTCNQ derivatives are used to dope (B7801613) the hole transport layers (HTLs). aip.org This doping increases the electrical conductivity of the HTL, which lowers the device's operating voltage and reduces power consumption. aip.org An efficient p-dopant like 3,6-difluoro-2,5,7,7,8,8-hexacyanoquinodimethane (F2-HCNQ) has been shown to improve the power efficiency of OLEDs significantly. aip.org

In Organic Field-Effect Transistors (OFETs) , doping the semiconductor channel or the contact regions with FxTCNQ can reduce contact resistance and improve charge carrier injection, leading to higher device performance. nih.gov The use of FxTCNQ has been shown to effectively p-dope carbon nanotube transistors, reducing both channel and contact resistance. mdpi.com

Beyond these established applications, F1TCNQ is a candidate for use in emerging smart materials . Its strong electron-accepting nature makes it suitable for creating materials that respond to chemical or electrical stimuli, which could be used in sensors or memory devices. The formation of charge-transfer complexes that have distinct optical properties in their neutral and charged states could be exploited for electrochromic applications. nih.gov

Table 2: Compound Names Mentioned in the Article

Abbreviation/Common NameFull Chemical Name
F1TCNQ2-Fluoro-7,7,8,8-tetracyanoquinodimethane
TCNQ7,7,8,8-tetracyanoquinodimethane (B72673)
F4TCNQ2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane
F2-HCNQ3,6-difluoro-2,5,7,7,8,8-hexacyanoquinodimethane
P3HTPoly(3-hexylthiophene)
BCFTris(pentafluorophenyl)borane
OLEDOrganic Light-Emitting Diode
OSCOrganic Solar Cell
OFETOrganic Field-Effect Transistor
HOMOHighest Occupied Molecular Orbital
LUMOLowest Unoccupied Molecular Orbital

Q & A

Basic: What synthetic routes are available for 2-F-TCNQ, and how can purity be optimized for research applications?

2-F-TCNQ is typically synthesized via halogenation of TCNQ derivatives. Fluorination can be achieved using fluorinating agents under controlled conditions (e.g., gas-phase reactions or solution-based methods). For purification, sublimation under vacuum is critical to remove unreacted precursors and byproducts, ensuring >97% purity . Langmuir-Blodgett (LB) techniques are also employed to create ordered films, where mixed-stack charge-transfer complexes are formed by co-depositing 2-F-TCNQ with donor molecules like tetramethylbenzidine. Phase separation in LB films can be minimized by optimizing alkyl chain lengths in precursor molecules .

Basic: Which spectroscopic methods are most effective for characterizing 2-F-TCNQ’s structural and electronic properties?

  • Infrared (IR) Spectroscopy : Resolves vibrational modes of cyano groups and fluorinated aromatic rings. High-resolution IR (1–4 cm⁻¹) identifies alkyl chain conformations in LB films .
  • Near-Infrared (NIR) Spectroscopy : Detects charge-transfer transitions in donor-acceptor complexes. Generalized 2D correlation spectroscopy enhances spectral interpretation .
  • Photoluminescence (PL) Spectroscopy : Monitors doping effects in semiconductors (e.g., MoS₂), where 2-F-TCNQ-induced quenching indicates charge transfer .
  • Atomic Force Microscopy (AFM) : Maps film morphology and phase separation in mixed-stack systems .

Advanced: How does fluorination position (mono-, di-, or tetra-) impact charge transport in TCNQ derivatives?

Fluorination alters electron affinity and molecular packing. Theoretical studies show:

  • 2-F-TCNQ : Moderate electron-withdrawing effects enhance charge-transfer interactions but may reduce crystallinity.
  • F₂-TCNQ (2,5-difluoro) : Exhibits high electron mobility (25 cm² V⁻¹ s⁻¹) in single-crystal FETs due to optimal π-π stacking .
  • F₄-TCNQ : Stronger electron deficiency increases conductivity in doped polymers but reduces mobility in crystals due to steric hindrance .
    Contradictions arise from measurement techniques: Hall effect (single crystals) vs. FET (thin films) .

Advanced: What methodologies improve 2-F-TCNQ’s efficacy as a p-type dopant in organic semiconductors?

  • Solution Processing : Prepare dopant solutions at 0.02 μmol/mL in anhydrous solvents to avoid aggregation .
  • Thermal Stability : 2-F-TCNQ degrades above 150°C; alternative dopants like 3,6-difluoro-2,5,7,7,8,8-hexacyanoquinodimethane offer higher stability .
  • Interface Engineering : In perovskite photodetectors, 2-F-TCNQ-modified NiOx hole-transport layers reduce injection barriers, enhancing efficiency and stability .

Advanced: How can researchers resolve phase separation in mixed-stack LB films containing 2-F-TCNQ?

  • Co-deposition Strategies : Use stearic acid or deuterated fatty acids as spacers to stabilize 2-F-TCNQ domains .
  • Freezing-in Effects : Rapid cooling preserves homogeneous distributions by immobilizing fatty acid domains during film transfer .
  • AFM Validation : Post-deposition AFM analysis confirms phase homogeneity and identifies annealing conditions to mitigate separation .

Advanced: What computational models predict charge transport in 2-F-TCNQ-based materials?

A multiscale approach combines:

  • Marcus Theory : Estimates hopping rates between localized states.
  • Quantum Nuclear Tunneling : Accounts for temperature-dependent mobility in disordered systems.
  • Molecular Dynamics (MD) : Simulates packing dynamics in single crystals and thin films.
    For F₂-TCNQ, this model predicts mobility differences between crystals (25 cm² V⁻¹ s⁻¹) and films (<1 cm² V⁻¹ s⁻¹) due to disorder .

Contradiction Analysis: Why do some studies report high conductivity for fluorinated TCNQ derivatives while others show limited performance?

Discrepancies stem from:

  • Material State : Single crystals (F₂-TCNQ) exhibit higher order and mobility than amorphous films .
  • Doping Concentration : Over-doping creates trap states, reducing conductivity .
  • Environmental Factors : Moisture and oxygen degrade 2-F-TCNQ films, necessitating glovebox processing .

Advanced: How do charge-transfer interactions in 2-F-TCNQ complexes influence their electronic spectra?

  • UV-Vis-NIR : Charge-transfer bands (500–900 nm) correlate with donor-acceptor orbital overlap.
  • Electrochemical Gaps : Cyclic voltammetry reveals HOMO-LUMO gaps narrowing by 0.3–0.5 eV upon fluorination, enhancing conductivity .
  • Theoretical Calculations : Density functional theory (DFT) shows fluorine substituents stabilize LUMO levels, promoting electron acceptance .

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